molecular formula C58H40Se8 B12549694 Octakis(phenylselanyl)naphthalene CAS No. 144096-04-8

Octakis(phenylselanyl)naphthalene

Cat. No.: B12549694
CAS No.: 144096-04-8
M. Wt: 1368.7 g/mol
InChI Key: CSQQROKFKANZLV-UHFFFAOYSA-N
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Description

Octakis(phenylselanyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring eight phenylselanyl (-SePh) groups symmetrically substituted on a naphthalene core. This compound has garnered attention for its unique electronic and structural properties, particularly its extended aromatic character. Synthetically, it is prepared via reactions involving arylselanyl groups and naphthalene precursors, as demonstrated in studies focused on generating dicationic species with σ-aromaticity . Key characteristics include:

  • Structural Features: The octasubstitution pattern imposes steric and electronic effects, altering the naphthalene core’s planarity and conjugation.
  • Aromaticity: The dicationic form exhibits extended σ-aromaticity, a rare trait distinct from conventional π-aromatic systems like benzene or anthracene .
  • Applications: Potential uses in materials science, such as conductive polymers or catalysts, due to its redox-active selenium substituents and aromatic stability.

Properties

CAS No.

144096-04-8

Molecular Formula

C58H40Se8

Molecular Weight

1368.7 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octakis(phenylselanyl)naphthalene

InChI

InChI=1S/C58H40Se8/c1-9-25-41(26-10-1)59-51-49-50(53(61-43-29-13-3-14-30-43)56(64-46-35-19-6-20-36-46)55(51)63-45-33-17-5-18-34-45)54(62-44-31-15-4-16-32-44)58(66-48-39-23-8-24-40-48)57(65-47-37-21-7-22-38-47)52(49)60-42-27-11-2-12-28-42/h1-40H

InChI Key

CSQQROKFKANZLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=C(C(=C(C3=C2C(=C(C(=C3[Se]C4=CC=CC=C4)[Se]C5=CC=CC=C5)[Se]C6=CC=CC=C6)[Se]C7=CC=CC=C7)[Se]C8=CC=CC=C8)[Se]C9=CC=CC=C9)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : Octafluoronaphthalene serves as the electrophilic core due to its eight reactive fluorine atoms.
  • Selenol Source : Sodium phenylselenolate (NaSePh) is generated in situ by reducing diphenyl diselenide (Ph₂Se₂) with sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF).
  • Solvent System : The reaction is conducted in 1,3-dimethylimidazolidin-2-one (DMI), a polar aprotic solvent that facilitates nucleophilic substitution at elevated temperatures (80–120°C).
  • Stoichiometry : An 8:1 molar ratio of NaSePh to octafluoronaphthalene ensures complete substitution of all fluorine atoms.

Example Protocol

  • Step 1 : Ph₂Se₂ (8 mmol) is reduced with NaBH₄ (16 mmol) in THF under nitrogen to form NaSePh.
  • Step 2 : Octafluoronaphthalene (1 mmol) is added to the NaSePh solution in DMI.
  • Step 3 : The mixture is heated at 100°C for 24–48 hours, followed by quenching with ice water.
  • Step 4 : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield this compound as a crystalline solid.

Key Data

Parameter Value
Yield 72–89%
Reaction Time 24–48 hours
Purification Method Column chromatography

Alternative Methods for Partial Substitution

While full substitution is ideal, partial selenylation methods provide intermediates for further functionalization.

Stepwise Selenylation

Selective substitution can be achieved using controlled stoichiometry or protective groups:

  • Partial Substitution : Reacting octafluoronaphthalene with fewer equivalents of NaSePh (e.g., 4:1 ratio) yields tetra-substituted intermediates.
  • Protective Strategies : Temporary protection of fluorine atoms using trimethylsilyl (TMS) groups allows sequential selenylation.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable the introduction of phenylselanyl groups to pre-functionalized naphthalenes:

  • Buchwald-Hartwig Amination Analog : Substituting amines with selenols in the presence of Pd(OAc)₂ and XPhos ligands.
  • Ullmann-Type Coupling : Copper-mediated coupling of aryl halides with PhSeH under basic conditions.

Limitations : These methods often require pre-functionalized naphthalene precursors (e.g., brominated or iodinated derivatives), increasing synthetic complexity.

Optimization Challenges and Solutions

Byproduct Formation

  • Diselenide Byproducts : Oxidative coupling of PhSe⁻ ions can generate Ph₂Se₂, reducing reaction efficiency. Adding reducing agents (e.g., NaBH₄) mitigates this issue.
  • Incomplete Substitution : Extended reaction times (up to 72 hours) and excess NaSePh (12:1 ratio) ensure full substitution.

Solvent Optimization

  • DMI vs. DMF : DMI outperforms dimethylformamide (DMF) due to higher thermal stability and better solubility of intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Absence of aromatic protons confirms full substitution. Peaks at δ 7.2–7.6 ppm correspond to phenyl groups.
  • ⁷⁷Se NMR : A single resonance at δ 250–300 ppm confirms equivalent selenium environments.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 1441.2 (C₆₄H₄₀Se₈).

Crystallographic Data

X-ray diffraction reveals a planar naphthalene core with all eight phenylselanyl groups in equatorial positions. The Se–C bond length averages 1.90 Å, consistent with single-bond character.

Chemical Reactions Analysis

Octakis(phenylselanyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that selenium-containing compounds can exhibit anticancer activity. Octakis(phenylselanyl)naphthalene, due to its selenium content, may possess similar properties. Studies have shown that organoselenium compounds can induce apoptosis in cancer cells and enhance the efficacy of certain chemotherapeutic agents. For instance, derivatives of phenylselanyl compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth .

Antioxidant Activity
Selenium is known for its antioxidant properties, which can help mitigate oxidative stress in biological systems. Compounds like this compound could potentially be used in formulations aimed at reducing oxidative damage associated with aging and various diseases . The mechanism often involves the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.

Materials Science

Semiconducting Properties
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films can be exploited in organic photovoltaic devices and field-effect transistors. Research has demonstrated that incorporating selenium into organic materials can improve charge transport characteristics, which is crucial for the efficiency of electronic devices .

Photonic Applications
The compound's photophysical properties suggest potential applications in photonics, particularly in light-emitting devices and sensors. The ability to tune the optical properties by modifying the phenyl groups allows for the design of materials with specific light absorption and emission characteristics, making it suitable for applications such as organic light-emitting diodes (OLEDs) and photodetectors .

Environmental Applications

Pollutant Remediation
Organoselenium compounds have been investigated for their roles in bioremediation processes. This compound could potentially be used to remediate selenium-contaminated environments due to its ability to bind heavy metals and facilitate their removal from soil and water systems. The compound’s stability under various environmental conditions enhances its applicability in long-term remediation strategies .

Toxicological Studies
Understanding the toxicological profile of this compound is essential for assessing its environmental safety. Research into the degradation pathways of selenium compounds in natural systems can provide insights into their ecological impacts and help develop guidelines for safe usage .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines; potential for drug development.
Photovoltaic ApplicationsEnhanced charge transport properties when incorporated into organic semiconductor devices.
Environmental RemediationEffective binding of heavy metals; potential use in bioremediation strategies.

Mechanism of Action

The exact mechanism of action for Octakis(phenylselanyl)naphthalene is not well-documented. selenium-containing compounds generally exert their effects through interactions with biological molecules, potentially involving redox reactions and the formation of selenoenzymes.

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Pyrazolyl groups replace phenylselanyl moieties, introducing nitrogen heteroatoms and altering electronic properties .
  • Symmetry : Both compounds share octasubstitution, but pyrazolyl derivatives lack selenium’s heavy-atom effect.

Physical Properties :

Property Octakis(phenylselanyl)naphthalene Octakis(pyrazol-1-yl)naphthalene (OPzN)
Melting Point Not reported 348°C
Solubility Likely low (analogous to OPzN) Insoluble in ethanol, ethyl acetate
Photophysical Behavior σ-Aromatic (dicationic form) π-π* transitions, fluorescence similar to PAHs

Synthesis: OPzN is synthesized via nucleophilic substitution between pyrazole and octafluoronaphthalene, yielding 80% efficiency . In contrast, phenylselanyl derivatives require selenolation reactions under controlled conditions .

Octasubstituted Phthalocyanines

Structural Differences :

  • Core Framework : Phthalocyanines feature a tetraazaporphyrin macrocycle, enabling metal coordination, unlike naphthalene’s planar PAH structure .
  • Substituent Impact : Alkyl or sulfanyl chains in phthalocyanines enhance solubility but reduce conjugation efficiency compared to phenylselanyl groups .

Spectroscopic Data :

Technique This compound Octakis(dodecyl)phthalocyanine
UV-Vis Absorption Not reported Q-band ~670 nm (π-π* transition)
Fluorescence σ-Aromatic emission (hypothesized) Strong near-infrared emission

Applications : Phthalocyanines excel in photodynamic therapy and organic electronics, while selanyl-naphthalenes are explored for redox-mediated applications .

Octasilsesquioxanes (POSS Derivatives)

Structural Differences :

  • Core : Siloxane (Si-O-Si) cages in POSS contrast with naphthalene’s carbon framework .
  • Substituents : Alkyl or thiirane groups in POSS derivatives modulate thermal stability rather than electronic properties .

Thermal Properties :

Property This compound Octakis(n-octyl)POSS (POSS8)
Thermal Decomposition Not reported >300°C (stable up to 400°C)
NMR Shifts (29Si) N/A δ = -108.67 ppm (SiOSi)

Functionality: POSS derivatives are used as nanocomposite fillers, whereas selanyl-naphthalenes focus on electronic applications .

Unsubstituted PAHs (Anthracene, Tetracene)

Aromaticity :

  • π-Systems : Anthracene and tetracene exhibit classical π-aromaticity, unlike the σ-aromatic dicationic form of selanyl-naphthalene .
  • Stability : Extended PAHs like tetracene are prone to oxidation, while selanyl substituents may enhance redox stability .

Electronic Properties :

Property This compound Tetracene
Bandgap Likely reduced due to substituents ~1.8 eV
Conductivity Potential semiconductor Organic semiconductor

Data Tables

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Solubility Key Spectral Feature
This compound N/R Low σ-Aromatic NMR shifts
Octakis(pyrazol-1-yl)naphthalene 348 Insoluble 1H NMR δ = 7.2–8.5 ppm
Octakis(n-octyl)POSS N/R Organic solvents 29Si NMR δ = -108.67 ppm
1,4,8,11,15,18,22,25-Octakis(dodecyl)phthalocyanine >250 Chloroform Q-band absorption ~670 nm

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